Product packaging for 6-Bromo-2-chloro-3-methoxyaniline(Cat. No.:)

6-Bromo-2-chloro-3-methoxyaniline

Cat. No.: B13034843
M. Wt: 236.49 g/mol
InChI Key: TVTPTOWWBXVXIP-UHFFFAOYSA-N
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Description

Significance of Halogenated and Alkoxy-Substituted Anilines in Chemical Research

Among the myriad of substituted anilines, those bearing halogen (fluoro, chloro, bromo, iodo) and alkoxy (e.g., methoxy (B1213986), ethoxy) groups are of particular importance in chemical research. The presence of these substituents imparts unique properties that make them valuable building blocks in several areas.

Halogens, being electronegative, withdraw electron density from the aromatic ring, influencing the reactivity of the aniline (B41778). They also provide a reactive handle for further chemical transformations, such as cross-coupling reactions, which are fundamental in constructing complex molecular architectures. The specific halogen atom can also influence the compound's conformation and biological activity.

Alkoxy groups, in contrast, are typically electron-donating, which increases the electron density of the aromatic ring and affects its reactivity in electrophilic substitution reactions. acs.org The methoxy group, in particular, is a common feature in many natural products and pharmacologically active molecules. The combination of halogen and alkoxy substituents on an aniline ring creates a unique electronic and steric environment, offering a rich platform for synthetic exploration and the development of novel compounds. nih.govacs.org

Overview of the Research Landscape for 6-Bromo-2-chloro-3-methoxyaniline and Related Halogenated Methoxyanilines

The research landscape for polysubstituted anilines, particularly those with a combination of different halogens and an alkoxy group, is driven by their potential as key intermediates in the synthesis of high-value chemical entities. While specific, in-depth research on This compound itself is not extensively documented in publicly available literature, its structure suggests its utility as a precursor in synthetic chemistry. The arrangement of the bromo, chloro, and methoxy groups on the aniline ring makes it a strategically functionalized molecule.

The primary interest in compounds like this compound lies in their role as building blocks. The bromine and chlorine atoms can be selectively manipulated through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group can be diazotized and replaced, or it can be acylated or alkylated to build more complex structures. wikipedia.org

Research on related halogenated methoxyanilines provides a broader context for the potential applications of this specific compound. For instance, various bromo- and chloro-methoxyanilines are used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern is crucial for the desired properties of the final product. For example, 6-chloro-2-fluoro-3-methoxyaniline (B1390477) is noted as a reactive chemical used in the production of intermediates for fluoroquinolones, a class of antibiotics. biosynth.com

The synthesis of such polysubstituted anilines often presents challenges in achieving the desired regioselectivity. tohoku.ac.jp The development of efficient and selective synthetic methods for these compounds is an active area of research. nih.govbeilstein-journals.orgmdpi.com

Below are the key chemical properties for this compound and a related compound, highlighting their molecular characteristics.

PropertyThis compound2-Bromo-6-methoxyaniline
Molecular Formula C₇H₇BrClNOC₇H₈BrNO nih.govsigmaaldrich.com
Molecular Weight 236.49 g/mol 202.05 g/mol nih.govsigmaaldrich.com
CAS Number 1816992-72-9 bldpharm.com5473-01-8 nih.govsigmaaldrich.com

The study of enzymes in transforming substituted anilines is another area of research. For example, laccases from certain fungi have been shown to polymerize various halogen- and alkoxy-substituted anilines, indicating potential applications in bioremediation and biocatalysis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClNO B13034843 6-Bromo-2-chloro-3-methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

6-bromo-2-chloro-3-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3

InChI Key

TVTPTOWWBXVXIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Chloro 3 Methoxyaniline and Analogous Structures

Established Synthetic Routes to Halogenated Methoxyanilines

The preparation of halogenated methoxyanilines can be approached through several strategic pathways. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key approaches include the functionalization of a pre-existing aniline (B41778) derivative, or the construction of a substituted aromatic ring followed by the late-stage introduction of the amine functionality, typically via the reduction of a nitro group.

Sequential Halogenation and Alkoxylation Strategies for Aniline Derivatives

A direct approach to substituted anilines involves the sequential modification of the aniline scaffold itself. However, this method is fraught with challenges due to the high reactivity of the aniline ring. The amino (-NH₂) group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution.

Direct halogenation of aniline, for instance with bromine water, readily results in the formation of 2,4,6-tribromoaniline (B120722) due to the strong activation of the ortho and para positions. nih.gov This high reactivity often compromises both regioselectivity and stoichiometry. nih.gov To achieve controlled, monosubstitution, the reactivity of the amino group must be moderated. A common strategy is the protection of the amine, most frequently through acetylation to form an acetanilide (B955). This acetamido group is still an ortho, para-director but is less activating than the free amine. This allows for more selective halogenation, typically at the para position, due to steric hindrance at the ortho positions from the bulky acetyl group. youtube.com Following halogenation, the protecting group can be removed by hydrolysis to regenerate the aniline.

Executing a sequential halogenation and alkoxylation on an aniline core would therefore typically involve:

Protection of the amine functionality.

Introduction of the first halogen.

Introduction of the second halogen.

Introduction of the methoxy (B1213986) group, possibly via nucleophilic aromatic substitution if a suitable leaving group is present.

Deprotection of the amine.

This multi-step process can be lengthy and may suffer from yield losses at each stage. Consequently, it is often more efficient to construct the desired substitution pattern on a less reactive aromatic precursor, such as a nitrobenzene (B124822) derivative. nih.gov

Utilization of Nitroaromatic Precursors in Amine Synthesis

A widely employed and highly effective strategy for synthesizing complex anilines involves the use of nitroaromatic compounds as precursors. researchgate.netyoutube.com This approach allows for the assembly of the desired substitution pattern on the benzene (B151609) ring prior to the introduction of the sensitive amine functionality. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, allowing for more controlled reactions compared to anilines. The synthesis is typically completed by reducing the nitro group to an amine in the final step. rsc.org

The key initial step in this pathway is the regioselective nitration of a suitable aromatic substrate to create the nitro-precursor. youtube.com For the synthesis of 6-bromo-2-chloro-3-methoxyaniline, a logical precursor is 2-chloro-3-nitroanisole. The synthesis of this intermediate would likely start from 2-chloroanisole. In electrophilic nitration, the existing substituents on the ring direct the position of the incoming nitro group. The methoxy group (-OCH₃) is an activating ortho, para-director, while the chloro group (-Cl) is a deactivating ortho, para-director. The directing effects must be carefully considered to achieve the desired isomer.

The synthesis of the aniline precursor, 2-chloro-3-methoxyaniline (B51853), has been documented starting from 2-chloro-3-nitroanisole, highlighting the viability of this approach. chemicalbook.com

The reduction of a nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. researchgate.net A vast number of methods have been developed for this purpose, ranging from catalytic hydrogenation to the use of stoichiometric metal-based reducing agents. youtube.com

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂). rsc.orgjst.go.jp It is highly effective but can be non-selective if other reducible functional groups (like alkenes or alkynes) are present in the molecule. youtube.com

Stoichiometric Reduction: Metal/acid combinations are a classic and robust method for nitro group reduction. Common systems include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). acs.org Iron in acetic acid is a particularly mild and effective reagent. youtube.com A documented synthesis of 2-chloro-3-methoxyaniline from 2-chloro-3-nitroanisole utilizes iron powder in a mixture of glacial acetic acid and ethanol, affording the product in quantitative crude yield. chemicalbook.com

Below is a table summarizing common reagents for the reduction of nitroarenes to anilines.

Reagent SystemTypical ConditionsNotes
H₂ / Pd-CMethanol or Ethanol, room temperatureHighly efficient, but may reduce other functional groups. youtube.com
Fe / HCl or CH₃COOHRefluxCost-effective and widely used in industry. chemicalbook.comacs.org
Sn / HClAcidic mediumA classic method, though tin salts can be problematic to remove. acs.org
SnCl₂EthanolA mild reducing agent for nitro groups. youtube.com
NaBH₄ / CatalystVariousRequires a catalyst (e.g., NiCl₂ or CoCl₂) to be effective for nitro groups.
Zinc (Zn) / Acid or NH₄ClAcidic or neutral conditionsEffective for reducing nitroarenes, including those with sensitive functional groups. nih.gov

Selective Bromination and Chlorination Protocols on Aniline Scaffolds

Once the aniline precursor is synthesized (e.g., 2-chloro-3-methoxyaniline), the final halogen must be introduced regioselectively. The halogenation of anilines is a classic electrophilic aromatic substitution reaction. The outcome is governed by the electronic and steric effects of the substituents already present on the ring. nih.gov

For the precursor 2-chloro-3-methoxyaniline, the amino group is a strong ortho, para-director, and the methoxy group is also an ortho, para-director. Together, they strongly activate the C4 and C6 positions for electrophilic attack. The C2-chloro group is a deactivating ortho, para-director. Therefore, direct bromination would be expected to yield a mixture of 4-bromo and 6-bromo isomers, with the potential for the 4-bromo isomer to be favored due to the combined activating influence of the adjacent amino and methoxy groups. Achieving selective bromination at the C6 position to form the target compound, this compound, would likely require specific reaction conditions or a more complex synthetic strategy, such as the use of a blocking group.

The control of regioselectivity in the halogenation of anilines is a significant synthetic challenge. Different strategies have been developed to direct the incoming halogen to the desired position.

Ortho- and Para-Halogenation: As the inherent preference for activated anilines, ortho and para isomers are the most common products. nih.gov To favor para-substitution and avoid polyhalogenation, protection of the amine as an acetanilide is a standard technique. youtube.com Recent methods have also achieved high para-selectivity without protection. For example, using copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) in an ionic liquid solvent has been shown to give high yields of the corresponding para-halogenated anilines for a variety of substituted anilines. nih.govbeilstein-journals.org

Ortho-Halogenation: While para-halogenation is often sterically and electronically favored, specific methods for ortho-halogenation exist. An organocatalytic approach using a secondary ammonium (B1175870) chloride salt has been developed for the highly regioselective ortho-chlorination of anilines at room temperature. google.com

Meta-Halogenation: Directing a halogen to the meta position of an aniline is counterintuitive to its electronic nature and represents a significant challenge. researchgate.net Classical methods are generally ineffective. However, modern transition-metal-catalyzed C-H activation has provided a solution. Palladium-catalyzed reactions have been developed that can override the inherent ortho/para selectivity and directly install a bromine or chlorine atom at the meta position. researchgate.net

The table below showcases research findings for the regioselective halogenation of various aniline derivatives.

SubstrateReagent/ConditionsMajor ProductReference
2-MethylanilineCuCl₂ in [hmim]Cl4-Chloro-2-methylaniline (91%) researchgate.net
3-MethoxyanilineCuCl₂ in [hmim]Cl4-Chloro-3-methoxyaniline (96%) researchgate.net
2-MethoxyanilineCuBr₂ in [hmim]Br4-Bromo-2-methoxyaniline (95%) researchgate.net
3-MethylanilineCuBr₂ in [hmim]Br4-Bromo-3-methylaniline (95%) researchgate.net
Aniline CarbamatePd(OAc)₂, N-Bromophthalimide (NBP)meta-Bromo-aniline carbamate researchgate.net
Application of N-Halosuccinimides in Aromatic Halogenation

N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are widely utilized reagents for the halogenation of aromatic systems due to their ease of handling compared to molecular halogens. yinshai.com Their application in the synthesis of halogenated anilines and related compounds is a cornerstone of modern synthetic chemistry, offering controlled and often regioselective introduction of halogen atoms.

Research has demonstrated that the stoichiometry of NXS can be controlled to produce mono-, di-, or tri-halogenated phenols and anilines with good to excellent yields in short reaction times, often within 10–15 minutes. researchgate.netbeilstein-journals.org The reactivity and selectivity of these reactions can be significantly influenced by the reaction conditions. For instance, using polyethylene (B3416737) glycol (PEG-400) as a grinding auxiliary in mechanochemical methods has been shown to control substrate reactivity and enhance regioselectivity, favoring para-substitution in aromatic substrates with available ortho and para positions. researchgate.netbeilstein-journals.org

While some halogenations with NXS can proceed without a catalyst, particularly in polar solvents like DMF, enhancing the reactivity of less reactive NXS reagents like NCS and NIS often requires activation. beilstein-journals.org This is typically achieved through the use of Lewis or Brønsted acids, as well as transition-metal catalysts (e.g., Pd, Rh, Fe). beilstein-journals.org Gold catalysts, such as AuCl3, have been shown to be effective for the bromination of a range of aromatic compounds, including those with deactivating groups, using only one equivalent of NBS. yinshai.com This method operates under relatively mild conditions and produces succinimide (B58015) as the only by-product. yinshai.com More recently, carborane-based Lewis bases have been developed as catalysts for aromatic halogenation using N-halosuccinimides, proving effective even for electron-deficient arenes and late-stage functionalization of complex molecules. chemrxiv.org

Table 1: Halogenation of Aromatic Amines using N-Halosuccinimides

Reagent SystemCatalyst/AuxiliaryKey FeaturesReference
NBS, NCS, NISPEG-400 (Mechanochemistry)Stoichiometry-controlled mono-, di-, or tri-halogenation; High yields in 10-15 min; Enhanced para-selectivity. researchgate.netbeilstein-journals.org
NBSAuCl3Effective for unactivated and deactivated aromatics; Low catalyst loading (5 mol%); Clean reaction with succinimide as by-product. yinshai.com
NBS, NCSCarborane-based Lewis BaseApplicable to electron-deficient arenes; Useful for late-stage functionalization of drug molecules. chemrxiv.org
NBS, NCS, NISLewis/Brønsted Acids (General)Activates NXS to enhance reactivity for less reactive substrates. beilstein-journals.org
NBS/NCS + PhSSPhNoneA mild method for bromination and chlorination of less reactive aromatic compounds. acs.org

Advanced and Optimized Synthetic Approaches for Polysubstituted Anilines

The synthesis of polysubstituted anilines, such as this compound, requires robust and efficient methodologies that allow for precise control over the substitution pattern. Modern organic synthesis has moved beyond traditional stepwise approaches to embrace advanced strategies that enhance efficiency, yield, and sustainability. These include multi-component reactions for rapid molecular assembly, the use of sophisticated catalytic systems, and the application of enabling technologies like microwave irradiation and flow chemistry.

Multi-Component Reaction Design for Aniline Analogues

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tcichemicals.com This approach is highly valued for its atom economy, reduction in the number of synthetic steps, and its suitability for creating libraries of structurally diverse molecules. tcichemicals.commdpi.com Several classical MCRs, such as the Hantzsch, Biginelli, and Strecker reactions, are foundational in synthesizing a variety of heterocyclic and open-chain structures. organic-chemistry.orgnih.gov

While not always directly yielding aniline end-products, MCRs are instrumental in constructing complex scaffolds that can feature aniline moieties or be readily converted to them. For example, the Povarov reaction, a three-component reaction involving anilines, aldehydes, and an activated alkene, can be used to synthesize substituted quinolines. mdpi.com Similarly, the Ugi and Passerini reactions, which are based on the unique reactivity of isocyanides, provide rapid access to peptide-like structures and other complex amides. nih.gov These reactions can incorporate aniline derivatives as the amine component, thereby generating highly functionalized aniline analogues in a single step. The design of novel MCRs continues to be an active area of research, aiming to expand the range of accessible molecular architectures, including polysubstituted aromatic amines. mdpi.com

Table 2: Overview of Multi-Component Reactions for Synthesizing Amine Analogues

Reaction NameComponentsTypical Product ScaffoldRelevance to Aniline AnaloguesReference
Strecker ReactionAldehyde/Ketone, Amine, Cyanideα-Amino NitrilesFirst MCR described; synthesizes precursors to amino acids using ammonia (B1221849) or primary amines. nih.gov
Hantzsch Synthesisβ-Ketoester, Aldehyde, Ammonia/AmineDihydropyridines/PyridinesCan incorporate amines to form nitrogen-containing heterocycles. tcichemicals.comorganic-chemistry.org
Biginelli Reactionβ-Diketone, Aldehyde, Urea/ThioureaDihydropyrimidinonesBuilds complex heterocyclic structures in one pot. tcichemicals.comorganic-chemistry.org
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmidesHighly versatile for creating peptide-like structures; can use anilines as the amine component. nih.gov
Povarov ReactionAniline, Aldehyde, AlkeneTetrahydroquinolinesDirectly uses anilines to construct complex heterocyclic systems. mdpi.com

Catalytic Systems in the Synthesis of Halogenated Aromatic Amines

Catalysis is fundamental to the efficient synthesis of halogenated aromatic amines. Catalytic systems not only accelerate reaction rates but also provide control over selectivity, which is crucial when dealing with multifunctional substrates. Both transition-metal catalysis and organocatalysis have been extensively developed for these transformations.

Transition-metal catalysts, particularly those based on palladium, copper, and nickel, are central to C-N bond-forming reactions like the Buchwald-Hartwig amination. google.com These methods allow for the coupling of aryl halides with amines to produce substituted anilines. A significant challenge in synthesizing halogenated anilines via this method is preventing side reactions, such as the amination of multiple halogen sites on a dihalogenated starting material. google.com In addition to C-N coupling, metal catalysts are used for direct C-H functionalization. For instance, copper-catalyzed C-H amidation of aromatic compounds using phthalimide (B116566) as an aminating source and molecular oxygen as the oxidant provides a direct route to arylamines. acs.org

As mentioned previously, gold-catalyzed halogenation of aromatics with N-halosuccinimides offers a mild and efficient alternative to traditional methods. yinshai.com Furthermore, novel catalytic approaches continue to emerge. Carborane-based compounds have been successfully employed as Lewis base catalysts to activate N-halosuccinimides, facilitating the halogenation of even deactivated aromatic rings under mild conditions. chemrxiv.org The hydrogenation of halogenated aromatic nitro compounds to produce the corresponding amines is another area where catalysis is key, with platinum catalysts being used in processes designed to suppress dehalogenation by-products. google.com

Table 3: Comparison of Catalytic Systems for Halogenated Aromatic Amine Synthesis

Catalyst SystemReaction TypeExampleKey AdvantageReference
Palladium/Nickel with Phosphine (B1218219) LigandsBuchwald-Hartwig AminationCoupling of a dihalogenated aromatic with an amine.Efficient C-N bond formation for aryl halides. google.com
Copper (e.g., CuOAc)C-H AmidationAmidation of 2-arylpyridines with phthalimide.Uses inexpensive copper and O2 as a green oxidant. acs.org
Gold (e.g., AuCl3)Aromatic HalogenationBromination of arenes with NBS.Low catalyst loading, mild conditions, high functional group tolerance. yinshai.com
Platinum (on carbon)Nitroarene ReductionHydrogenation of halogenated nitroaromatics.High activity; inhibitors can be added to prevent dehalogenation. google.com
Carborane-based Lewis BaseAromatic HalogenationHalogenation with NXS.Catalytic activation of NXS for challenging substrates. chemrxiv.org

Microwave-Assisted Synthetic Procedures for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. bibliotekanauki.plresearchgate.net The technology relies on the efficient heating of polar molecules through the direct interaction of the substrate and solvent with microwave irradiation.

This technique has been successfully applied to the synthesis of a wide range of aniline derivatives. For example, the preparation of substituted anilides from the direct reaction of a carboxylic acid or ester with substituted anilines can be achieved efficiently using microwave irradiation. nih.gov Similarly, the nucleophilic aromatic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines to form 2-anilinopyrimidines is significantly more effective under microwave conditions than with traditional heating. rsc.org

A notable advantage of microwave-assisted synthesis is its application in developing greener synthetic routes. A novel method for producing substituted anilines from activated aryl halides has been reported that uses aqueous ammonia and microwave heating, completely avoiding the need for organic solvents and metal catalysts. nih.gov This approach is lauded for its simplicity, speed, and eco-friendliness, making it a candidate for industrial-scale synthesis. nih.gov Studies on the formylation of aniline derivatives with formic acid have also shown that microwave heating can significantly reduce reaction times and that the reaction yield is influenced by the electronic nature of substituents on the aniline ring. researchgate.net

Table 4: Microwave-Assisted Synthesis vs. Conventional Heating for Aniline Derivatives

ReactionConditionsReaction TimeYieldReference
Synthesis of Anilines from Aryl HalidesMicrowave (130°C)10-20 minHigh nih.gov
ConventionalHoursVariable nih.gov
Aniline + Acetic AcidMicrowave (solvent-free)Significantly ReducedVery Good researchgate.net
Conventional HeatingLongLower researchgate.net
Synthesis of 2-AnilinopyrimidinesMicrowaveShortImproved rsc.org
Conventional HeatingLongerLower rsc.org

Flow Chemistry Applications in the Production of Aromatic Aniline Intermediates

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuous stream through a reactor, such as a tube or microreactor. aurigeneservices.com This technology offers substantial advantages over traditional batch processing, particularly for the production of fine chemicals and pharmaceutical intermediates. aurigeneservices.comacs.org Key benefits include superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater scalability and reproducibility. aurigeneservices.comamt.uk

The production of aromatic aniline intermediates is well-suited to flow chemistry. Many of the fundamental reactions used to synthesize these compounds, such as nitrations, hydrogenations, and nucleophilic aromatic substitutions (SNAr), can be performed more efficiently and safely in continuous flow systems. amt.ukvapourtec.com Nitration reactions, which are often highly exothermic, benefit from the excellent heat transfer properties of flow reactors, allowing for safe process intensification. amt.uk Similarly, catalytic hydrogenations, a common method for converting nitroaromatics to anilines, are improved by the enhanced mass transfer between the hydrogen gas, the liquid substrate, and the solid catalyst in a flow setup. amt.uk

Table 5: Advantages of Flow Chemistry in Aromatic Intermediate Production

AdvantageDescriptionApplicable Reaction ExampleReference
Enhanced SafetySmall reactor volumes minimize the risk associated with hazardous reagents or highly exothermic reactions.Nitration of aromatic rings. amt.uk
Superior Heat & Mass TransferEfficient mixing and temperature control lead to higher yields, better selectivity, and faster reactions.Catalytic hydrogenation of nitroaromatics. amt.uk
ScalabilityProduction can be increased by running the system for a longer time ("scaling out") rather than using larger vessels.General API and intermediate synthesis. researchgate.net
Automation & IntegrationMultiple reaction steps can be linked ("telescoped") without manual handling of intermediates.Multi-step synthesis of pharmaceutical intermediates. acs.org
ReproducibilityPrecise control over reaction parameters ensures consistent product quality from run to run.General synthesis. aurigeneservices.com

Reactivity Profiles and Mechanistic Investigations of 6 Bromo 2 Chloro 3 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of Halogenated Methoxyanilines

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich benzene (B151609) ring. libretexts.orgbyjus.com The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.

The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are potent activating groups in electrophilic aromatic substitution. wikipedia.orgorganicchemistrytutor.com They donate electron density to the aromatic ring through resonance (a +M effect), which stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction. organicchemistrytutor.comyoutube.comlibretexts.org This donation of electron density preferentially increases the nucleophilicity at the positions ortho and para to these groups, making them ortho, para-directors. byjus.comlibretexts.orgyoutube.com

Amino Group (-NH₂): As one of the strongest activating groups, the amino group at the C1 position strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

Methoxy Group (-OCH₃): The methoxy group at the C3 position is also a strong activating group, directing incoming electrophiles to its ortho (C2, C4) and para (C6) positions. youtube.comlibretexts.org

In 6-Bromo-2-chloro-3-methoxyaniline, most of these directed positions are already substituted. However, both the amino and methoxy groups strongly activate the C4 position for electrophilic attack. The amino group is generally considered a more powerful activating group than the methoxy group.

Halogen substituents, such as bromine and chlorine, exhibit a dual electronic influence. They are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack, making the reaction slower compared to benzene. organicchemistrytutor.comlibretexts.org However, they also possess lone pairs of electrons that can be donated into the ring through resonance (+M effect). This resonance effect, while weaker than their inductive effect, serves to stabilize the arenium ion intermediate, particularly when the positive charge is on the carbon adjacent to the halogen. This stabilization is more effective for attack at the ortho and para positions, making halogens ortho, para-directors despite being deactivators. wikipedia.orglibretexts.org

Steric effects, which relate to the physical size of the substituents, also play a crucial role. youtube.com

Chlorine at C2: The chlorine atom presents a degree of steric hindrance to an incoming electrophile at the adjacent C3 position (which is occupied) and C1 position (occupied).

Bromine at C6: The bromine atom is larger than chlorine and exerts a significant steric hindrance, potentially impeding electrophilic attack at the adjacent C5 position. youtube.com

To predict the outcome of an electrophilic substitution reaction on this compound, the directing effects of all four substituents must be considered. The available positions for substitution are C4 and C5.

The directing influences are summarized below:

Attack at C4: This position is para to the strongly activating -NH₂ group and ortho to the strongly activating -OCH₃ group. It is meta to both the -Cl and -Br atoms.

Attack at C5: This position is ortho to the deactivating -Br group and para to the deactivating -Cl group. It is meta to both the -NH₂ and -OCH₃ groups.

The outcome of the reaction is determined by the competition between these pathways. Activating groups generally "win" over deactivating groups in directing the substitution. youtube.com Both of the powerful activating groups (-NH₂ and -OCH₃) strongly direct an incoming electrophile to the C4 position. Conversely, the deactivating halogens direct towards C5. Given the superior activating power of the amino and methoxy groups, electrophilic attack is overwhelmingly favored at the C4 position. Furthermore, the C5 position is sterically hindered by the bulky bromine atom at C6, making attack at this site less favorable. youtube.com

Therefore, the major product of an electrophilic aromatic substitution reaction, such as halogenation wikipedia.orgmasterorganicchemistry.com or nitration, on this compound is expected to be the C4-substituted isomer.

Position of AttackInfluence of -NH₂ (C1)Influence of -OCH₃ (C3)Influence of -Cl (C2)Influence of -Br (C6)Overall Likelihood
C4Strongly Activating (Para)Strongly Activating (Ortho)Deactivating (Meta)Deactivating (Meta)Highly Favored
C5Deactivating (Meta)Deactivating (Meta)Directing (Para)Directing (Ortho, Sterically Hindered)Disfavored

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

In this compound, there are two potential leaving groups for an SNAr reaction: the chlorine atom at C2 and the bromine atom at C6. Unlike Sₙ2 reactions where bond strength is paramount (C-Br is weaker than C-Cl), the reactivity in SNAr reactions is primarily dictated by the stability of the intermediate. chemguide.co.uk The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq

This attack is favored on carbons that are more electrophilic. The electronegativity of the attached halogen plays a key role; a more electronegative halogen withdraws more electron density via the inductive effect, making the carbon it is attached to more electron-poor and susceptible to nucleophilic attack. Consequently, the general reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I. wikipedia.orguomustansiriyah.edu.iqnih.gov Based on this principle, the aryl chloride bond at C2 would be expected to be slightly more reactive towards a nucleophile than the aryl bromide bond at C6.

However, the presence of strongly electron-donating groups like -NH₂ and -OCH₃ deactivates the ring for SNAr by increasing electron density, making the reaction inherently difficult for this specific molecule. libretexts.org

PropertyAryl Chloride (C-Cl)Aryl Bromide (C-Br)Implication for SNAr Reactivity
Electronegativity of Halogen3.162.96C-Cl bond is more polarized, making the C2 carbon more electrophilic and favoring nucleophilic attack. uomustansiriyah.edu.iq
Average Bond Energy (kJ/mol)~346~290The C-Br bond is weaker, favoring the elimination step. However, this step is not rate-determining. chemguide.co.uk
Predicted ReactivityMore ReactiveLess ReactiveThe rate is governed by the addition step, which is favored by the more electronegative chlorine. wikipedia.orgnih.gov

The SNAr mechanism proceeds via a two-step addition-elimination process. scranton.edu First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the halide ion is eliminated, restoring the aromaticity of the ring. wikipedia.org

For this compound, the formation of the Meisenheimer complex is significantly disfavored due to the electron-donating nature of the amino and methoxy substituents, which would destabilize the negative charge of the intermediate. There are no strong electron-withdrawing groups (like a nitro group) to provide stabilization through resonance. libretexts.orgyoutube.com

If the reaction were to be forced with a potent nucleophile (e.g., alkoxides, amines), a comparison of the intermediates for attack at C2 versus C6 would be necessary.

Attack at C2 (Displacing Chloride): The negative charge in the Meisenheimer complex would be distributed across the ring, including at positions C1, C3, and C5. The presence of the electron-donating -NH₂ and -OCH₃ groups at C1 and C3 would be destabilizing.

Attack at C6 (Displacing Bromide): The negative charge would be distributed to positions C1, C3, and C5. Again, the electron-donating groups at C1 and C3 would destabilize this intermediate.

Given the similar destabilization of the intermediates for attack at either halogenated carbon, and the slightly higher electrophilicity of the carbon bearing the chlorine, displacement of the chloride at C2 is the more probable, albeit very slow, SNAr pathway. Other mechanisms, such as those involving a benzyne (B1209423) intermediate, are possible under conditions of very strong base but are generally less common. youtube.com

Transition Metal-Catalyzed Coupling Reactions of this compound

The presence of two distinct halogen atoms (bromine and chlorine) on the aniline (B41778) ring makes this compound a versatile substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors. The differing reactivity of the C-Br and C-Cl bonds is a key factor in directing the outcomes of these transformations.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, the primary site of reaction is the carbon-bromine bond, which is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed processes.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming aryl-aryl bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their esters. nih.gov

For this compound, a Suzuki-Miyaura coupling would selectively occur at the C-Br bond. The reaction with an arylboronic acid would yield a 2-chloro-3-methoxy-6-aryl-aniline derivative. A key consideration for this substrate is the presence of the unprotected ortho-aniline group, which can sometimes pose challenges in cross-coupling reactions. However, modern catalytic systems have been developed that are highly effective for such substrates. For instance, the use of specialized catalysts like CataXCium A Pd G3 has proven successful for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, providing good to excellent yields. nih.gov

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Ortho-Bromoanilines

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Boronic Acid/Ester Phenylboronic acid Nucleophilic partner
Catalyst Pd(dppf)Cl₂, CataXCium A Pd G3 Facilitates the catalytic cycle
Base K₂CO₃, Cs₂CO₃ Activates the organoboron species
Solvent Dioxane/H₂O, Toluene Reaction medium

| Temperature | 80-100 °C | Provides energy for reaction |

This table presents generalized conditions based on literature for similar substrates. nih.govbeilstein-journals.org

While this compound contains an aniline nitrogen that can act as a nucleophile, N-arylation strategies typically refer to the coupling of an amine with an aryl halide (the Buchwald-Hartwig amination). In this context, this compound would serve as the aryl halide component, reacting with a primary or secondary amine.

This reaction provides a direct route to forming N-aryl bonds. The regioselectivity would again favor reaction at the more labile C-Br bond. The choice of ligand for the palladium catalyst is critical for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos have demonstrated broad applicability and high efficiency for the coupling of a wide range of functionalized aryl halides with amines, often requiring low catalyst loadings. rsc.org

Table 2: Catalyst Systems for N-Arylation of Aryl Halides

Catalyst Component Example Key Feature
Palladium Precatalyst Pd₂(dba)₃, [Pd(allyl)Cl]₂ Source of Pd(0)
Ligand BrettPhos, RuPhos, Cy₂t-BuP Sterically hindered, electron-rich; promotes efficient catalysis
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Deprotonates the amine nucleophile

| Solvent | Toluene, Dioxane | Aprotic solvent |

This table outlines common components for Buchwald-Hartwig amination reactions. rsc.orgresearchgate.net

Detailed Mechanistic Insights into Oxidative Addition and Reductive Elimination Steps

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is the initial and often rate-determining step, where the aryl halide reacts with a low-valent palladium(0) complex. nih.govuwindsor.ca The palladium center inserts itself into the carbon-halogen bond, cleaving it and forming a new organopalladium(II) species. princeton.edu In the case of this compound, the oxidative addition will occur preferentially at the C-Br bond over the C-Cl bond due to the lower bond dissociation energy of the C-Br bond. This step increases the oxidation state of palladium from 0 to +2. youtube.com Mechanistic studies have shown that this process can be complex, sometimes requiring the dissociation of a ligand from the palladium(0) complex to generate a more reactive, unsaturated species prior to the addition of the aryl halide. uwindsor.ca

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments (the aniline backbone and the newly introduced aryl or amino group) are coupled together and eliminated from the palladium(II) center. nih.gov This process forms the desired product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is typically a fast process and results in the formation of the new C-C or C-N bond. nih.govnih.gov

Oxidation and Reduction Chemistry of Functional Groups within this compound

The functional groups of this compound—amine, methoxy, bromo, and chloro—each have distinct redox properties.

Oxidation: The primary amino group (-NH₂) is the most susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be converted to nitroso, nitro, or azo compounds. Strong oxidants can lead to complex mixtures or polymerization. The methoxy group (-OCH₃) and the aromatic ring are generally resistant to mild oxidation but can be degraded under harsh oxidative conditions.

Reduction: The halogen substituents can be removed via catalytic hydrogenation (hydrodehalogenation) using a catalyst like palladium on carbon (Pd/C) with a hydrogen source. The C-Br bond is typically reduced more readily than the C-Cl bond. This reaction can be a competing pathway if other functional groups on the molecule or a reaction partner are being reduced. The aniline and methoxy groups are already in reduced states and are stable to most reducing conditions that would be used for dehalogenation.

Table 3: Summary of Potential Redox Reactions

Functional Group Reaction Type Potential Product/Outcome
**Amine (-NH₂) ** Oxidation Nitroso (-NO), Nitro (-NO₂)
Bromo (-Br) Reduction (Hydrodehalogenation) Removal of bromine (-H)
Chloro (-Cl) Reduction (Hydrodehalogenation) Removal of chlorine (-H)
Methoxy (-OCH₃) Oxidation (harsh) Ring opening/degradation

| Aromatic Ring | Reduction (harsh) | Cyclohexyl derivative |

Chemo- and Regioselective Transformations for Derivatization

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity critical considerations for its derivatization.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The amine group can undergo selective reactions such as acylation, sulfonylation, or amidation under conditions that leave the halogen and methoxy groups untouched. For example, reacting the aniline with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base would selectively form an amide. acs.org

Regioselectivity is concerned with which position on the molecule reacts. In the context of palladium-catalyzed cross-coupling reactions, the regioselectivity is overwhelmingly dictated by the different reactivities of the carbon-halogen bonds. The reaction will occur at the C-Br bond at position 6, leaving the C-Cl bond at position 2 intact. This predictable selectivity allows for the stepwise functionalization of the molecule, where the bromine is first displaced via a coupling reaction, and the less reactive chlorine could potentially be targeted in a subsequent step under more forcing conditions or with a different catalytic system.

Table 4: Summary of Site Reactivity for Derivatization

Position Functional Group Primary Reaction Type Expected Outcome
Position 1 Amine (-NH₂) Nucleophilic attack (e.g., acylation) N-acylated product
Position 2 Chloro (-Cl) Pd-catalyzed coupling (harsh conditions) Secondary site for cross-coupling
Position 3 Methoxy (-OCH₃) Generally unreactive Remains intact

| Position 6 | Bromo (-Br) | Pd-catalyzed coupling (mild conditions) | Primary site for cross-coupling |

Investigation of Tandem and Cascade Reaction Sequences Involving the Aniline Moiety

The aniline moiety of this compound is a versatile functional group that can participate in a variety of tandem and cascade reaction sequences, enabling the rapid construction of complex molecular architectures. These one-pot processes, which involve multiple bond-forming events without the isolation of intermediates, are highly desirable in organic synthesis due to their efficiency and atom economy. The reactivity of the aniline core, influenced by the electronic and steric effects of the bromo, chloro, and methoxy substituents, plays a crucial role in directing the course of these transformations.

The high reactivity of the aniline ring towards electrophilic substitution is a key characteristic. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. allen.inlibretexts.org However, in this compound, the positions ortho and para to the amino group are already substituted. This substitution pattern necessitates alternative strategies for tandem reactions that typically rely on initial electrophilic attack on the ring. One common approach to modulate the reactivity of the aniline is through the acetylation of the amino group, which can temper its activating effect and allow for more controlled reactions. libretexts.orgchemistrysteps.com

Investigations into tandem reactions of similarly substituted anilines have provided a foundation for predicting the potential reactivity of this compound. For instance, tandem processes involving diazotization of anilines followed by intramolecular cyclizations are well-established routes for the synthesis of various heterocyclic systems. acs.org

A plausible tandem reaction sequence for this compound could involve an initial N-acylation, followed by a directed ortho-metalation (DoM) and subsequent reaction with an electrophile. The methoxy group, being a weaker directing group than the acylated amine, could potentially direct metalation to the C4 position. Subsequent intramolecular cyclization could then lead to the formation of functionalized heterocyclic scaffolds.

Another area of investigation involves cascade reactions where the aniline acts as a nucleophile or a promoter. Aniline and its derivatives are known to promote cyclization-substitution cascade reactions of various substrates, leading to the formation of privileged structures like 2-substituted 2H-chromenes. nih.gov While the steric hindrance and electronic effects of the substituents on this compound might influence the efficiency of such processes, the fundamental reactivity of the aniline nitrogen remains a key feature to be exploited.

The synthesis of complex heterocyclic structures, such as phenanthridines, has been achieved through cascade reactions involving anilines, aromatic aldehydes, and benzenediazonium-2-carboxylate. nih.gov Adapting such a methodology to this compound could provide a direct route to novel, highly substituted phenanthridine (B189435) derivatives. The electronic nature of the substituents would be expected to play a significant role in the reaction outcome.

Below are tables detailing hypothetical tandem and cascade reaction sequences involving this compound, based on established reactivity profiles of analogous compounds.

Table 1: Hypothetical Tandem Reaction of this compound

StepReactantsReagents and ConditionsIntermediate/ProductMechanistic Notes
1This compoundAcetic anhydride, PyridineN-(6-bromo-2-chloro-3-methoxyphenyl)acetamideProtection of the amino group to modulate reactivity.
2N-(6-bromo-2-chloro-3-methoxyphenyl)acetamiden-BuLi, THF, -78 °CLithiated intermediate at C4Directed ortho-metalation guided by the acetamido group.
3Lithiated intermediateBenzaldehydeAlcohol intermediateNucleophilic addition to the aldehyde.
4Alcohol intermediateAcid catalyst, HeatDihydro-dibenzoxazepine derivativeIntramolecular cyclization.

Table 2: Hypothetical Cascade Reaction for Heterocycle Synthesis

Reaction TypeReactantsCatalyst/PromoterConditionsExpected Product
Pictet-Spengler ReactionThis compound, Aldehyde (e.g., formaldehyde)Acid catalyst (e.g., TFA)Room temperature to mild heatingTetrahydro-β-carboline derivative
Bischler-Napieralski ReactionN-Acyl-6-bromo-2-chloro-3-methoxyphenethylamineDehydrating agent (e.g., P₂O₅, POCl₃)HeatingDihydroisoquinoline derivative
Graebe-Ullmann SynthesisDiazotized this compound, N-phenylanthranilic acidH₂SO₄, HeatCarbazole (B46965) derivative

These proposed sequences highlight the potential of the aniline moiety in this compound to serve as a linchpin in the construction of diverse and complex heterocyclic frameworks through tandem and cascade strategies. Further experimental validation is necessary to fully explore and optimize these synthetic pathways.

Advanced Spectroscopic Characterization and Structural Analysis of 6 Bromo 2 Chloro 3 Methoxyaniline

Vibrational Spectroscopy (Fourier-Transform Infrared and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and FT-Raman techniques, is a powerful tool for identifying the functional groups and probing the skeletal structure of a molecule. The vibrational modes of 6-Bromo-2-chloro-3-methoxyaniline are numerous, and their analysis provides a fingerprint of the molecule.

The FTIR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups: the amine (N-H), methoxy (B1213986) (C-O), and carbon-halogen (C-Cl, C-Br) bonds.

The amine group gives rise to distinct stretching and bending vibrations. The asymmetric and symmetric N-H stretching vibrations are anticipated in the region of 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹, respectively. These bands are often sharp in the FTIR spectrum. The N-H bending (scissoring) vibration is expected to appear around 1600-1650 cm⁻¹.

The methoxy group is characterized by its C-H and C-O stretching vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl group typically occur around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C-O stretching vibrations of aryl ethers like the methoxy group in this compound are expected to produce strong bands. Specifically, the asymmetric C-O-C stretching should appear in the 1225-1275 cm⁻¹ range, while the symmetric stretching is anticipated around 1020-1075 cm⁻¹.

The carbon-halogen bonds (C-Cl and C-Br) have characteristic stretching vibrations in the lower frequency region of the infrared spectrum. The C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹. For a closely related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, the C-Cl stretch was assigned at 738 cm⁻¹ and the C-Br stretch at 576 cm⁻¹. clockss.org Based on this, the C-Br stretching vibration in this compound is expected to be found in the 500-600 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Asymmetric Stretch3400 - 3500
Amine (N-H)Symmetric Stretch3300 - 3400
Amine (N-H)Bending (Scissoring)1600 - 1650
Methoxy (C-H)Asymmetric Stretch~2950
Methoxy (C-H)Symmetric Stretch~2850
Methoxy (C-O)Asymmetric Stretch1225 - 1275
Methoxy (C-O)Symmetric Stretch1020 - 1075
Carbon-Chlorine (C-Cl)Stretch600 - 800
Carbon-Bromine (C-Br)Stretch500 - 600

The vibrations of the aromatic ring are influenced by the nature and position of the substituents. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. For a trisubstituted benzene (B151609) ring, the pattern of these bands can provide clues about the substitution pattern.

The in-plane and out-of-plane C-H bending vibrations are also characteristic. The in-plane bending vibrations are generally found between 1000 cm⁻¹ and 1300 cm⁻¹. The out-of-plane C-H bending vibrations, which appear in the 650-900 cm⁻¹ region, are particularly sensitive to the substitution pattern of the aromatic ring. For a 1,2,3,4-tetrasubstituted benzene ring, as is the case here with the two aromatic protons, a characteristic out-of-plane bending pattern is expected.

The presence of heavy halogen atoms (bromine and chlorine) will also influence the skeletal vibrations of the aromatic ring. These "halogen-sensitive" modes, which involve the stretching and deformation of the carbon-halogen bonds in conjunction with the ring, are found at lower frequencies. These modes are often more prominent in the FT-Raman spectrum due to the higher polarizability change associated with the vibrations of heavier atoms.

A computational study on the related molecule 3-methoxyaniline has provided a detailed assignment of its vibrational modes, which can serve as a basis for interpreting the spectrum of its halogenated derivative. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons.

The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electronic effects of the substituents. The methoxy group is electron-donating, while the halogens are electron-withdrawing. The exact chemical shifts would need to be determined experimentally, but they are expected to be in the aromatic region, typically between 6.5 and 8.0 ppm. huji.ac.il

The methoxy group will appear as a sharp singlet, as there are no adjacent protons for it to couple with. Its chemical shift is expected in the range of 3.8-4.0 ppm.

The amine (NH₂) protons will also appear as a singlet, although this signal can sometimes be broad due to exchange with trace amounts of water or other protic species. The chemical shift of the amine protons can vary but is generally expected in the range of 3.5-5.0 ppm in a non-polar solvent like CDCl₃.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
Aromatic H6.5 - 8.0Doublet1H
Aromatic H6.5 - 8.0Doublet1H
Methoxy (OCH₃)3.8 - 4.0Singlet3H
Amine (NH₂)3.5 - 5.0Singlet (can be broad)2H

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the methoxy group.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the methoxy group (C-3) is expected to be shielded and appear upfield compared to the other substituted carbons. Conversely, the carbons bonded to the electronegative halogens (C-2 and C-6) will be deshielded and appear at a lower field. The carbon attached to the amine group (C-1) will also have a characteristic chemical shift. Aromatic carbons typically resonate in the 110-160 ppm range. slideshare.net The methoxy carbon will appear as a distinct signal in the aliphatic region, typically around 55-60 ppm.

Carbon Environment Expected Chemical Shift (δ, ppm)
C-NH₂140 - 150
C-Cl115 - 130
C-OCH₃150 - 160
C-H (aromatic)110 - 125
C-H (aromatic)110 - 125
C-Br100 - 115
OCH₃55 - 60

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments would be employed. huji.ac.ilslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between coupled protons. In this case, a cross-peak between the two aromatic proton signals would confirm their ortho relationship. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton singlet to the methoxy carbon signal. sdsu.eduyoutube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Single-crystal X-ray diffraction is the definitive technique for achieving this.

Precise Determination of Molecular Geometry and Conformational Preferences

A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzene ring, the orientation of the amino and methoxy groups relative to the ring, and any steric-induced distortions caused by the bulky bromine and chlorine substituents.

Hypothetical Data Table: Molecular Geometry Parameters

ParameterExpected Value RangeSignificance
C-C Bond Lengths (Aromatic)1.38 - 1.41 ÅIndicates the degree of aromaticity and potential strain.
C-N Bond Length~1.40 ÅReveals the nature of the amine-ring bond.
C-O Bond Length (Methoxy)~1.37 ÅCharacterizes the ether linkage.
C-Cl Bond Length~1.74 ÅStandard length for a chloro-aromatic bond.
C-Br Bond Length~1.90 ÅStandard length for a bromo-aromatic bond.
Bond Angles (in ring)~120°Deviations would indicate ring puckering or strain.
Torsion AnglesVariableDefines the conformation of the amino and methoxy groups.

This table is hypothetical and intended for illustrative purposes only, as no experimental data is available.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks and Crystal Packing

The way individual molecules of this compound pack together in a crystal lattice is governed by a variety of intermolecular forces. Analysis of the crystal structure would identify and characterize these interactions. The amino group is capable of acting as a hydrogen bond donor, while the nitrogen and oxygen atoms, as well as the aromatic ring's pi-system, can act as hydrogen bond acceptors. Halogen bonding involving the bromine and chlorine atoms might also play a role in the crystal packing.

Hypothetical Data Table: Intermolecular Interactions

Interaction TypeDonorAcceptorDistance (Å)Significance
Hydrogen BondingN-HN, O, or π-system2.8 - 3.5Dictates the formation of chains, sheets, or 3D networks.
Halogen BondingC-Br or C-ClN, O, or Halogen< van der Waals radiiInfluences the overall packing and stability.
π-π StackingAromatic RingAromatic Ring3.3 - 3.8Contributes to the cohesive energy of the crystal.

This table is hypothetical and intended for illustrative purposes only, as no experimental data is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

The spectrum would be expected to show characteristic absorption bands influenced by the aniline (B41778) chromophore and modified by the auxochromic amino and methoxy groups, as well as the halogen substituents. The solvent used for the analysis can also influence the position and intensity of these bands (solvatochromism).

Hypothetical Data Table: UV-Vis Absorption Maxima

Solventλmax 1 (nm)Molar Absorptivity (ε)Transitionλmax 2 (nm)Molar Absorptivity (ε)Transition
Hexane~250-π → π~300-n → π
Ethanol~255-π → π~305-n → π
Acetonitrile~252-π → π~302-n → π

This table is hypothetical and intended for illustrative purposes only, as no experimental data is available.

Applications of 6 Bromo 2 Chloro 3 Methoxyaniline As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The strategic positioning of reactive sites on 6-Bromo-2-chloro-3-methoxyaniline allows for a programmed and sequential introduction of various functionalities, leading to the efficient construction of diverse heterocyclic systems. The interplay between the electron-donating methoxy (B1213986) and amino groups and the electron-withdrawing halogen atoms influences the reactivity of the aromatic ring, enabling selective chemical transformations.

Construction of Quinoline (B57606) Derivatives

Quinolines are a prominent class of nitrogen-containing bicyclic compounds with a broad spectrum of applications in medicine, materials science, and as dyes. researchgate.net The synthesis of quinoline derivatives often utilizes substituted anilines as key building blocks. For instance, 6-bromo-2-methoxy-3-(phenylmethyl)quinoline can be prepared from a quinoline precursor, which itself can be derived from aniline (B41778) derivatives. quinoline-thiophene.com The process can involve bromination to introduce a bromine atom at the 6th position, followed by the introduction of a methoxy group. quinoline-thiophene.com

A notable application is in the synthesis of intermediates for potential new drugs. For example, 3-benzyl-6-bromo-2-methoxyquinoline, an intermediate for the tuberculosis drug candidate bedaquiline, is synthesized from 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and sodium methoxide (B1231860). chemicalbook.com Furthermore, a process for synthesizing 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, an important intermediate for the novel antitubercular agent TMC-207, has been developed with a focus on fewer steps and higher yields. google.com This process involves the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, followed by methoxylation and subsequent chlorination. google.com

Starting Material/IntermediateReagents/ConditionsProductReference
3-benzyl-6-bromo-2-chloroquinolineSodium methoxide, dry methanol, reflux3-benzyl-6-bromo-2-methoxyquinoline chemicalbook.com
3-benzyl-6-bromo-2-chloroquinolineAnhydrous methanol, sodium methoxide solution, reflux3-benzyl-15-bromo-2-methoxyquinoline google.com
3-benzyl-15-bromo-2-methoxyquinolineN-chlorosuccinimide, benzoyl peroxide, potassium carbonate, dry tetrachloromethane, reflux6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline google.com

Development of Quinazolinone Architectures

Quinazolinones are another class of heterocyclic compounds recognized for their diverse biological activities. The synthesis of quinazolinone derivatives can be achieved through the reaction of anthranilic acid derivatives with various reagents. For example, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have been synthesized from 5-bromoanthranilic acid and evaluated for their antimicrobial and anti-inflammatory activities. nih.gov

The general synthesis of 6-bromo-2-(2-methoxy-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzoic acid with 2-methoxybenzoyl chloride, followed by cyclization and subsequent bromination. This highlights the utility of substituted anilines and their corresponding anthranilic acids in constructing the quinazolinone scaffold.

Starting MaterialKey Reaction StepsProduct ClassReference
5-bromoanthranilic acidReaction with various reagents6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones nih.gov
2-aminobenzoic acidReaction with 2-methoxybenzoyl chloride, cyclization, bromination6-Bromo-2-(2-methoxy-phenyl)-3H-quinazolin-4-one

Facilitating the Synthesis of Indole (B1671886) and Carbazole (B46965) Scaffolds

Indole and carbazole frameworks are integral to many natural products and pharmacologically active compounds. The synthesis of substituted indoles can be achieved through multi-step reaction sequences. For instance, 6-bromo-indole-3-carbinol has been synthesized from o-nitrotoluene via bromination, condensation, cyclization, formylation, and reduction. researchgate.net This demonstrates the construction of the indole ring system from acyclic or monocyclic precursors.

Intermediary Role in Pyrimidoquinoline Systems

Synthesis of Thiophene (B33073) and Benzodiazepine (B76468) Rings

Thiophene and its fused-ring analogue, benzothiophene, are important heterocyclic systems in medicinal chemistry. nih.gov The synthesis of new benzo[b]thiophene derivatives has been reported starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. nih.gov Additionally, new benzo[b]thiophene acylhydrazones have been prepared as antimicrobial agents, starting from substituted benzo[b]thiophene-2-carboxylic hydrazide. nih.gov

While a direct synthetic route from this compound to thiophene or benzodiazepine rings is not explicitly detailed in the provided search results, the functional groups present on the aniline could potentially be transformed to facilitate such cyclizations. For example, the amino group could be diazotized and replaced with a sulfur-containing nucleophile to initiate the construction of a thiophene ring.

Building Block for the Development of Advanced Organic Materials

The multifunctionality of this compound makes it an attractive precursor for the synthesis of novel organic materials. The presence of amino, methoxy, and halogen substituents allows for its incorporation into various polymer backbones or its use as a modifying agent to impart desired properties such as conductivity, thermal stability, and specialized surface characteristics.

Substituted anilines are foundational monomers for producing conductive polymers, most notably polyaniline (PANI) and its derivatives. The electrical properties of these polymers can be precisely tuned by introducing substituents onto the aniline ring. For instance, copolymers of aniline and chloroaniline have been synthesized to create materials with specific conductivities for applications in smart paints and coatings. sae.org

The incorporation of this compound as a monomer or co-monomer in aniline polymerization would yield a new class of functional conductive polymers. The methoxy group (-OCH₃) would enhance solubility and processability, while the halogen atoms (Br and Cl) would modify the electronic properties and provide sites for subsequent cross-linking or functionalization reactions. This could lead to the development of advanced materials for:

Energy storage devices

Gas sensors

Electrostatic discharge (ESD) materials

Organic light-emitting diodes (OLEDs)

The specific substitution pattern of this compound offers a pathway to polymers with a unique balance of conductivity, environmental stability, and processability, which are critical for their integration into electronic devices.

Polymers and additives derived from functionalized anilines are increasingly used to create specialty coatings with advanced protective and functional properties. Copolymers based on chloroaniline have demonstrated effectiveness in paint formulations that provide superior corrosion resistance for automotive applications. sae.org These coatings work through a combination of barrier protection and electrochemical stabilization of the metal surface. Furthermore, aniline-based ionic liquids have been investigated as hardeners and modifiers for epoxy resin systems, influencing the polymerization dynamics and mechanical properties of the final coating. researchgate.net

The integration of this compound into coating formulations offers several potential advantages. Polymers synthesized from this intermediate could provide a multifunctional protective mechanism. The inherent conductivity could offer anti-static properties, while the halogenated and methoxy-functionalized aromatic structure could enhance barrier properties against moisture and corrosive agents. The amino group provides a reactive site for grafting onto other polymer systems or for creating strong adhesion to substrates.

Poly(2-oxazoline)s (POx) are a versatile class of polymers known for their biocompatibility and tunable properties. researchgate.net Their characteristics can be precisely controlled by introducing functional groups, which can be achieved through initiation, termination, or post-polymerization modification. researchgate.net Substituted anilines have been successfully employed as terminating agents in the cationic ring-opening polymerization (CROP) of 2-oxazolines. researchgate.net For example, aniline and O-methoxyaniline have been used to end-cap living poly(2-ethyl-2-oxazoline) (PEtOx) chains, introducing aromatic functionality at the polymer terminus. researchgate.net

Following this methodology, this compound can be used as a strategic terminating agent for POx. The nucleophilic amino group can effectively cap the living cationic polymer chain, thereby introducing the bromo-chloro-methoxyphenyl moiety as an end-group. This process would yield polymers with tailored functionalities:

Reactive Handles: The bromine and chlorine atoms serve as reactive sites for post-polymerization modifications, such as Suzuki or Sonogashira coupling reactions, allowing for the attachment of other functional molecules.

Hydrophobicity Control: The substituted phenyl group can modify the hydrophobic/hydrophilic balance of the final polymer, influencing its self-assembly in solution.

Tracer Attachment: The functional handle could be used to attach fluorescent dyes or other tracers for bio-imaging and diagnostic applications. mdpi.com

This approach demonstrates the utility of this compound in creating well-defined, high-value polymer architectures.

Role in Agrochemical Development and Derivatives Synthesis

Substituted anilines are a cornerstone in the synthesis of a vast array of agrochemicals, including fungicides, herbicides, and insecticides. nih.gov The nature and position of substituents on the aniline ring are critical in determining the biological activity, target specificity, and environmental persistence of the final product. nih.govjst.go.jp For example, the commercially successful fungicide Fluazinam features a diaryl amine structure derived from a substituted aniline. nih.gov

This compound serves as an ideal scaffold for the development of new agrochemical candidates. The combination of functional groups offers a unique molecular profile:

Halogens (Br, Cl): Often increase lipophilicity, which can enhance membrane permeability and bioavailability. They can also contribute to metabolic stability.

Methoxy Group (-OCH₃): Can influence the electronic properties and metabolic pathways of the molecule.

Amino Group (-NH₂): Provides a key reactive point for building more complex structures, such as amides, ureas, or sulfonamides, which are common toxophores in agrochemicals.

By using this compound as a starting material, chemists can synthesize libraries of novel derivatives for biological screening. The specific substitution pattern is fixed, allowing for a systematic exploration of structure-activity relationships (SAR) by modifying the amino group or by performing reactions at the halogenated positions. This approach can lead to the discovery of new active ingredients with improved efficacy or novel modes of action. nih.govmdpi.com

Structure-Reactivity Correlations and Their Impact on Synthetic Design

The synthetic utility of a building block like this compound is fundamentally governed by the interplay of its functional groups. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution, while the bromo (-Br) and chloro (-Cl) groups are deactivating, ortho-, para-directing groups. The combined electronic and steric effects of these substituents dictate the reactivity of the aromatic ring and the nucleophilicity of the amino group. This complex structure-reactivity profile allows for highly selective and directed chemical transformations.

Positional isomerism plays a crucial role in synthetic chemistry, as the location of substituents dramatically alters a molecule's physical properties and chemical reactivity. By selecting a specific isomer, chemists can pre-program a synthetic route, directing reactions to desired positions and avoiding the formation of unwanted byproducts. The synthesis of 4-bromo-2-chloroaniline, for instance, requires a multi-step sequence to achieve the specific substitution pattern, highlighting the importance of isomeric control. researchgate.net

In the context of this compound, its unique arrangement contrasts sharply with its other positional isomers. This difference can be exploited for directed synthesis. For example, in electrophilic substitution reactions, the positions ortho and para to the powerful activating amino and methoxy groups are the most nucleophilic. However, since all but one of these positions are already substituted, the regiochemical outcome of further reactions is highly predictable.

The table below compares this compound with some of its isomers, illustrating how the different substitution patterns would lead to different synthetic applications.

Compound NameStructureKey Structural Features & Synthetic Implications
This compound The single unsubstituted position (C5) is activated by both the amino (para) and methoxy (ortho) groups, making it the primary site for electrophilic attack. The amino group's nucleophilicity is sterically hindered by the adjacent chloro and bromo groups.
4-Bromo-2-chloroaniline The positions ortho and para to the activating amino group are sterically hindered or blocked. The remaining open positions are less activated, allowing for different regioselectivity in substitution reactions compared to the title compound.
2-Bromo-6-methoxyaniline The C4 position (para to the amino group) is highly activated and unhindered, making it the most likely site for electrophilic substitution. The amino group is sterically shielded by the ortho bromo group. nih.govsigmaaldrich.com
3-Bromo-2-methoxyaniline The C6 position (para to the methoxy group) and C4 position (para to the amino group) are both highly activated, potentially leading to mixtures of products in electrophilic substitution unless reaction conditions are carefully controlled. tcichemicals.com

This strategic use of positional isomerism allows chemists to select the optimal starting material to achieve a specific synthetic target efficiently. The well-defined structure of this compound makes it a valuable tool for building complex molecular architectures with a high degree of regiochemical control.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Routes for Halogenated Anilines

The synthesis of halogenated anilines, foundational materials for numerous chemical products, is undergoing a transformation toward more environmentally benign methodologies. beilstein-journals.org Aryl halides are critical precursors for various metal-catalyzed cross-coupling reactions and are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org The drive for sustainability necessitates the development of efficient and mild methods for aromatic halogenation. beilstein-journals.org

A significant challenge in the halogenation of activated systems like anilines is the potential for over-halogenation, which often results in inseparable product mixtures. beilstein-journals.org Consequently, developing cost-effective and sustainable methods for regioselective halogenation is a key research goal. beilstein-journals.org One promising green approach is mechanochemistry, which avoids the use of bulk solvents. A recently developed mechanochemical route utilizes an automated grinder for the catalyst-free halogenation of anilines using N-halosuccinimides, with PEG-400 as a liquid-assisted grinding agent. beilstein-journals.org This method allows for the synthesis of mono-, di-, and tri-halogenated anilines in good to excellent yields within minutes at room temperature. beilstein-journals.org

Another avenue explores the unique reactivity of N,N-dialkylaniline N-oxides, which provides a practical route to electron-rich aryl halides. nih.govacs.org This method involves a temporary oxidation of the aniline (B41778) nitrogen, followed by treatment with thionyl halides to achieve selective halogenation. nih.govacs.org While traditional aniline synthesis often begins with the reduction of the corresponding nitro compound, future research will likely focus on replacing classical reducing agents like iron in acetic acid with more sustainable catalytic hydrogenation methods, provided chemoselectivity issues with other functional groups can be managed. youtube.com The discovery that some halogenated anilines are biosynthesized by marine microalgae also opens a futuristic, albeit currently impractical for large scale, avenue for biomimetic or biotechnological production. nih.gov

Exploration of Novel Catalytic Systems for Highly Efficient Derivatization

The derivatization of polysubstituted anilines such as 6-Bromo-2-chloro-3-methoxyaniline is crucial for building more complex molecular architectures. The development of novel catalytic systems is at the heart of improving the efficiency and selectivity of these transformations. The amino group of anilines is highly activating, making them very reactive towards electrophilic aromatic substitution. byjus.com This high reactivity can be difficult to control, often necessitating the use of a protecting group, such as an acetyl group, to attenuate the activating influence and achieve selective functionalization. libretexts.org

Emerging research focuses on catalysts that can offer unprecedented control over reactivity and regioselectivity. For instance, gold-catalyzed domino reactions have been developed for the modular synthesis of substituted anilines from three components. researchgate.net Similarly, Brønsted acid-catalyzed reactions have been shown to achieve selective meta-amination of anisidines, reversing conventional site-selectivity patterns. nih.gov This type of catalyst-controlled regioselectivity could be instrumental in the further functionalization of a complex scaffold like this compound.

Furthermore, the rapid development of photocatalysis and electrocatalysis is opening new pathways for radical-based reactions. mdpi.com These technologies could enable novel derivatizations of halogenated anilines under mild conditions, potentially accessing chemical space that is unavailable through traditional polar reactions. Aniline-based molecules themselves have also been investigated as catalysts to improve the derivatization rates of other compounds, highlighting the diverse roles these structures can play in chemical synthesis. nih.gov

Uncovering Underexplored Reactivity Pathways of Polysubstituted Anilines

The complex interplay of electronic and steric effects in polysubstituted anilines like this compound suggests a rich landscape of potentially undiscovered reactivity. The -NH2 group is a powerful electron-donating group that directs incoming electrophiles to the ortho and para positions. byjus.com However, in strongly acidic conditions, it is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. youtube.comchemistrysteps.com This dual reactivity can lead to the formation of unexpected isomers; for example, the nitration of aniline often yields a substantial amount of the meta-product. chemistrysteps.com

For this compound, the positions ortho and para to the amino group are already substituted, suggesting that electrophilic substitution might be challenging or could proceed through less common pathways. Research aimed at understanding and controlling the competition between the directing effects of the bromo, chloro, methoxy (B1213986), and amino substituents is a key frontier.

Studies on the chlorination of anilines have revealed complex reaction pathways that include not only ring halogenation and hydroxylation but also the formation of benzoquinone imines and eventual ring-cleavage products. nih.gov This indicates that even well-established reactions can harbor underexplored mechanisms, especially with highly substituted substrates. Future work will likely involve a combination of experimental studies and computational analysis to map these intricate reaction pathways and harness them for synthetic utility, such as achieving selective C-H functionalization at a distance from the primary activating group. nih.govacs.org

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Prediction

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